REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5]1.[Cl-:6].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][cH:12][c:13](-[c:15]2[n:16][n:17](-[c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[cH:18][c:19]2[C:20](=[O:21])[OH:22])[o:14]1.[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([C:20]([c:19]2[c:15](-[c:13]3[cH:12][cH:11][c:10]([N+:7](=[O:8])[O-:9])[o:14]3)[n:16][n:17](-[c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[cH:18]2)=[O:21])[CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cn(-c2ccccc2)nc1-c1ccc([N+](=O)[O-])o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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O=C(c1cn(-c2ccccc2)nc1-c1ccc([N+](=O)[O-])o1)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |